molecular formula NTa B078202 Tantalum nitride (TaN) CAS No. 12033-62-4

Tantalum nitride (TaN)

Cat. No. B078202
CAS RN: 12033-62-4
M. Wt: 194.955 g/mol
InChI Key: MZLGASXMSKOWSE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tantalum nitride nanoparticles involves colloidal synthesis methods, allowing for control over particle size and crystallinity through the use of different organic solvents and reaction times. This process results in nanoparticles ranging in size from 2 to 23 nm (Ho et al., 2011). Additionally, a novel method for the controlled synthesis of tantalum oxynitride and nitride nanoparticles using urea as the nitrogen source has been developed, demonstrating the ability to tailor both the composition and size of the nanoparticles (Gao, Giordano, & Antonietti, 2011).

Molecular Structure Analysis

Shock compression techniques have been employed to synthesize B1-type tantalum nitride (polycrystalline bulk state), revealing the possibility of achieving nearly 100% recovery rate for certain conditions. This method also confirmed that the nitrogen content does not change significantly through shock compression, indicating the stoichiometry of the B1-type tantalum nitride as TaN0.96–0.99 (Mashimo et al., 1993).

Chemical Reactions and Properties

Investigations into the chemical reactions and properties of tantalum nitride include the study of its formation through self-propagating high-temperature synthesis (SHS), highlighting the effects of sample density, nitrogen pressure, and preheating temperature on the combustion process and product composition (Yeh, Liu, & Chang, 2004).

Physical Properties Analysis

The physical properties of tantalum nitride, including its structure and electrochemical characteristics, have been studied through the synthesis of nanocrystalline TaN and W nitrides. These studies have highlighted the impact of ammonolysis and heat treatment on the formation of nanocrystallites, revealing insights into their morphology, surface area, density, and electronic conductivity (Choi & Kumta, 2007).

Chemical Properties Analysis

The chemical properties of tantalum nitride have been explored through the synthesis and characterization of tantalum (oxy)nitrides, demonstrating their potential to enhance photocatalytic activity under visible light. This research has shown the ability of tantalum (oxy)nitrides to improve Fe(3+) reduction and degrade pollutants, with the photocatalytic activity being influenced by the nitrogen content and synthesis conditions (Du, Zhao, & Su, 2011).

Scientific Research Applications

  • Semiconductor Devices

    • Field : Electronics
    • Application : TaN thin films are used in semiconductor devices due to their low electrical resistivity, high hardness, and good thermal stability .
    • Method : The films are grown on silicon wafers using a mixture of Ar/N2 using DC magnetron sputtering . The influence of nitrogen concentration on various features of tantalum nitride thin films is systematically studied .
    • Results : The study found that the specimen with higher nitrogen content displays the minimum sheet resistance due to a decrease in inter-grain boundaries emanated from the larger grain size .
  • Microelectronic Devices

    • Field : Microelectronics
    • Application : TaN thin films are used in microelectronic devices for their desired electrical behavior with high hardness, decent elasticity, fine adhesion on Si, and low interface stress .
    • Method : The films were deposited on Si and SiO2/Si substrates using DC reactive magnetron sputtering technique .
    • Results : An increase in nitrogen content in the sample structure increased the resistivity values and destroyed the mechanical and tribological characteristics .
  • Wear Resistance Coatings

    • Field : Material Science
    • Application : TaN has been widely used for wear resistance coatings due to its good mechanical properties, chemical inertness, wide band-gap, and high-temperature stability .
  • Diffusion Barrier Layers

    • Field : Material Science
    • Application : TaN is used as a diffusion barrier and insulating layer between copper interconnects in the back end of line of computer chips .
  • Catalyst in Water Splitting

    • Field : Chemistry
    • Application : TaN has been recently used also as a catalyst in water splitting .
  • Optoelectronic Devices

    • Field : Optoelectronics
    • Application : TaN is used for the manufacturing of optoelectronic devices .
  • Thin Film Resistors

    • Field : Electronics
    • Application : TaN is used in thin film resistors . A stable electrical resistance over a wide range of temperatures is the main reason for the use of this material in electronic devices .
  • High-Density Magnetic Recording Media

    • Field : Data Storage
    • Application : TaN is used in high-density magnetic recording media .
  • Heat Flux Carriers

    • Field : Thermal Engineering
    • Application : TaN films carry high heat fluxes in a variety of applications including diffusion barriers in magnetoresistive random access memory and buffer/absorbers in extreme ultraviolet masks .
  • Hard and Protective Coatings

    • Field : Material Science
    • Application : TaN is used for hard and protective coatings due to its good mechanical properties, chemical inertness, wide band-gap, and high-temperature stability .
  • High-Speed Thermal Printing Heads

    • Field : Printing Technology
    • Application : TaN is used in high-speed thermal printing heads .
  • Structural Element in Integrated Circuits

    • Field : Electronics
    • Application : TaN is used as a structural element in integrated circuits .
  • Catalyst in Water Splitting

    • Field : Chemistry
    • Application : TaN has been recently used as a catalyst in water splitting .
  • Manufacturing of Optoelectronic Devices

    • Field : Optoelectronics
    • Application : TaN is used for the manufacturing of optoelectronic devices .
  • Quantum Computers

    • Field : Quantum Computing
    • Application : TaN is used in quantum computers .
  • Fabrication of Photonic Devices

    • Field : Photonics
    • Application : TaN is used for the fabrication of photonic devices such as the superconductive nanowire single-photon detector (SNSPD) with high sensitivity in the infrared and near-infrared wavelength region .

Safety And Hazards

TaN may be corrosive to metals. It can be fatal if swallowed or in contact with skin. It causes severe skin burns and eye damage. It is toxic if inhaled .

Future Directions

The phase stability, mechanical properties, and metallic properties of tantalum nitrides are extensively studied by means of first principles calculations . The relationship between nitrogen concentration and physical properties of tantalum nitrides has been systematically investigated . With the nitrogen concentration increasing, it is found that the feature of covalent bonding enhances and the directionality of the covalent bonding and hardness of tantalum nitrides reduce .

properties

IUPAC Name

azanylidynetantalum
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/N.Ta
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZLGASXMSKOWSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N#[Ta]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

NTa
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6065183
Record name Tantalum nitride (TaN)
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Molecular Weight

194.955 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Black solid; [HSDB] Purple powder; [Sigma-Aldrich MSDS]
Record name Tantalum nitride
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Product Name

Tantalum nitride (TaN)

CAS RN

12033-62-4
Record name Tantalum nitride (TaN)
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Record name Tantalum nitride (TaN)
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Record name Tantalum nitride (TaN)
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Record name Tantalum nitride (TaN)
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Record name Tantalum mononitride
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Citations

For This Compound
1,850
Citations
D Kim, H Lee, D Kim, YK Kim - Journal of crystal growth, 2005 - Elsevier
The electrical resistivity and mechanical hardness of reactively sputtered tantalum nitride (TaN) thin films on ceramic substrates have been investigated. Depending on the nitrogen/…
Number of citations: 53 www.sciencedirect.com
MH Tsai, SC Sun, HT Chiu, CE Tsai… - Applied physics …, 1995 - pubs.aip.org
We deposited tantalum nitride (TaN) films by low‐pressure metalorganic chemical vapor deposition (LP‐MOCVD) using a new precursor tertbutylimidotris(diethylamido)tantalum (…
Number of citations: 136 pubs.aip.org
SK Kim, BC Cha - Thin Solid Films, 2005 - Elsevier
Thin films of tantalum nitride (TaN) were deposited on SKD11 tool steel substrate by a DC magnetron sputtering system. The influence of the N 2 /Ar gas ratio of the inlet gases on the …
Number of citations: 128 www.sciencedirect.com
K Babaei, A Fattah-alhosseini, H Elmkhah… - Surfaces and …, 2020 - Elsevier
In this study, TaN nanostructured coatings were successfully produced on AISI 316 L stainless steel substrates using the reactive DC magnetron sputtering method. Among all of these …
Number of citations: 15 www.sciencedirect.com
MR Hantehzadeh, SH Mortazavi, S Faryadras… - Journal of fusion …, 2012 - Springer
In this work, we report the effect of growth temperature (room temperature, 150, 200 and 250C) during the deposition of tantalum nitride thin films by a reactive planar DC magnetron …
Number of citations: 15 link.springer.com
S Tsukimoto, M Moriyama, M Murakami - Thin Solid Films, 2004 - Elsevier
The main purpose of the present microstructural analysis by transmission electron microscopy (TEM) and X-ray diffraction was to investigate whether amorphous TaN films are a …
Number of citations: 99 www.sciencedirect.com
MH Tsai, SC Sun, CP Lee, HT Chiu, CE Tsai… - Thin Solid Films, 1995 - Elsevier
Metal-organic chemical vapor deposition of tantalum nitride barrier layers for ULSI applications Page 1 ELSEVIER Thin Solid Films 270 ( 1995) 531-536 Metal-organic chemical vapor …
Number of citations: 88 www.sciencedirect.com
M Alishahi, F Mahboubi, SMM Khoie, M Aparicio… - RSC …, 2016 - pubs.rsc.org
In this study, tantalum nitride (TaN) thin films were deposited on Si(100) and 316L stainless steel (SS) substrates by reactive DC magnetron sputtering. The effect of the nitrogen fraction (…
Number of citations: 77 pubs.rsc.org
X Yang, E Aydin, H Xu, J Kang… - Advanced Energy …, 2018 - Wiley Online Library
Minimizing carrier recombination at contact regions by using carrier‐selective contact materials, instead of heavily doping the silicon, has attracted considerable attention for high‐…
Number of citations: 129 onlinelibrary.wiley.com
D Dastan, K Shan, A Jafari, F Gity, XT Yin, Z Shi… - Applied Physics A, 2022 - Springer
Tantalum nitride thin films are grown on silicon wafers using a mixture of Ar/N 2 using DC magnetron sputtering. The influence of nitrogen concentration on various features of tantalum …
Number of citations: 28 link.springer.com

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